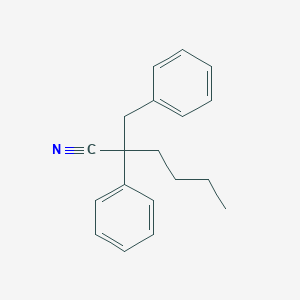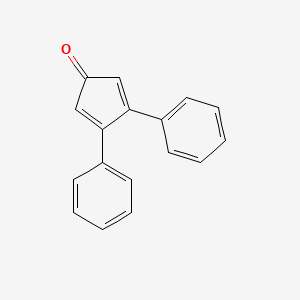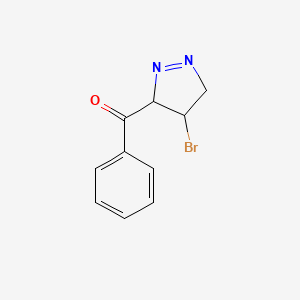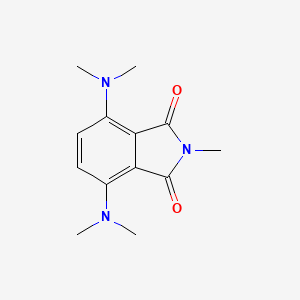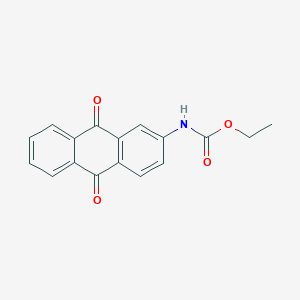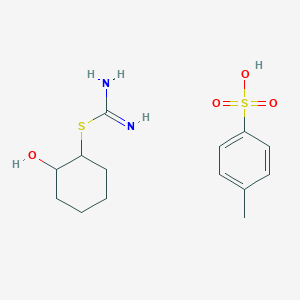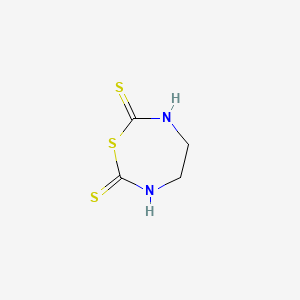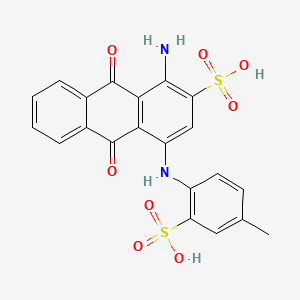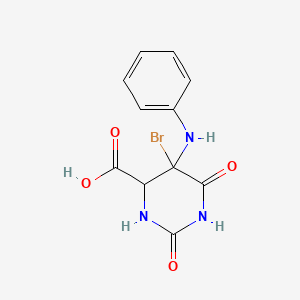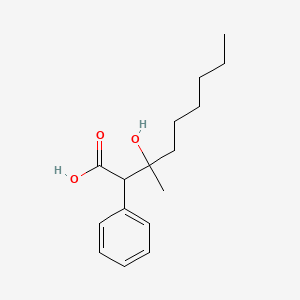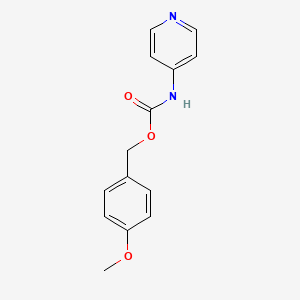
Manganese--titanium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese–titanium (2/1) is a compound consisting of two parts manganese and one part titanium. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of manganese and titanium results in a material that exhibits properties from both elements, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of manganese–titanium (2/1) typically involves the high-temperature solid-phase synthesis method. In this process, manganese dioxide (MnO₂) and titanium dioxide (TiO₂) are mixed in the desired stoichiometric ratio and subjected to high temperatures to form the compound . The reaction conditions often include temperatures ranging from 800°C to 1200°C, depending on the desired properties of the final product .
Industrial Production Methods: In industrial settings, the production of manganese–titanium (2/1) may involve more advanced techniques such as microarc oxidation or sol-gel methods. These methods allow for better control over the material’s properties and can produce high-purity compounds suitable for specific applications .
Chemical Reactions Analysis
Types of Reactions: Manganese–titanium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of manganese and titanium, which can participate in different oxidation states and coordination environments .
Common Reagents and Conditions: Common reagents used in reactions involving manganese–titanium (2/1) include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as hydrogen gas (H₂). The reaction conditions can vary, but they often involve elevated temperatures and controlled atmospheres to ensure the desired reaction pathways .
Major Products Formed: The major products formed from reactions involving manganese–titanium (2/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions can yield lower oxidation state products .
Scientific Research Applications
Manganese–titanium (2/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including syngas production and hydrogen storage . In biology and medicine, manganese–titanium (2/1) is explored for its potential antibacterial properties and its ability to promote bone growth when used in implants . In industry, this compound is used in the production of advanced materials, such as supercapacitors and high-performance coatings .
Mechanism of Action
The mechanism of action of manganese–titanium (2/1) involves its ability to interact with various molecular targets and pathways. For example, in antibacterial applications, the compound can chelate essential metal ions, depriving bacteria of necessary nutrients and inhibiting their growth . In catalytic applications, manganese–titanium (2/1) can facilitate electron transfer processes, enhancing the efficiency of chemical reactions .
Comparison with Similar Compounds
Manganese–titanium (2/1) can be compared to other similar compounds, such as manganese–titanium–zirconium (Mn–Ti–Zr) and manganese–rhodium (Mn–Rh) compounds. These compounds share some properties with manganese–titanium (2/1) but also exhibit unique characteristics. For example, manganese–titanium–zirconium compounds are known for their hydrogen storage capabilities, while manganese–rhodium compounds are effective catalysts for syngas production .
Conclusion
Manganese–titanium (2/1) is a versatile compound with a wide range of applications in various fields. Its unique properties make it a valuable material for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can help further explore its potential and develop new applications.
Properties
CAS No. |
12057-95-3 |
|---|---|
Molecular Formula |
Mn2Ti |
Molecular Weight |
157.743 g/mol |
IUPAC Name |
manganese;titanium |
InChI |
InChI=1S/2Mn.Ti |
InChI Key |
QNMYXYIMUMSIBD-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Mn].[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


